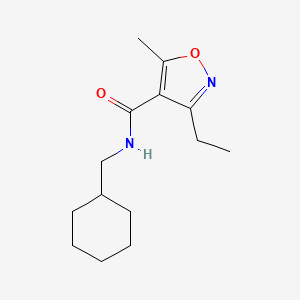![molecular formula C25H25N3O4S B4623932 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals known as hydrazinecarbothioamides, which have been explored for various applications, including their potential antioxidant activities and roles in forming complex molecular structures. Hydrazinecarbothioamide derivatives have been synthesized and studied for their properties and activities, highlighting the chemical's significance in research fields such as pharmacology and materials science.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of suitable hydrazides with isothiocyanates or aldehydes to form compounds with potential biological activities. For example, new compounds from the hydrazinecarbothioamide class were synthesized by reacting benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, demonstrating a method of obtaining derivatives with varied properties (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized using spectroscopic methods, including NMR, IR, and X-ray diffraction. These techniques provide insights into the compound's structure, such as the presence of specific functional groups and the overall geometry of the molecule. Crystal structure analysis of hydrazinecarbothioamide derivatives reveals detailed information about molecular interactions and conformation (Gangadharan et al., 2015).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives engage in various chemical reactions, leading to the formation of heterocyclic rings and other complex structures. These reactions often involve interactions with different reagents under specific conditions, resulting in compounds with unique chemical properties. The diversity in the chemical reactions of these derivatives highlights their versatility and potential for generating novel compounds (Aly et al., 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, can be influenced by various factors, including temperature and the solvent used. Studies have explored the solubility of similar compounds in different solvents, providing valuable data for understanding the physical behavior and applications of these chemicals (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties of hydrazinecarbothioamide derivatives, including their reactivity and stability, are central to their applications in medicinal chemistry and material science. These compounds exhibit various biological activities, such as antioxidant properties, which are significant for pharmacological applications. The investigation into the chemical properties of these derivatives is crucial for developing new drugs and materials with improved performance (Barbuceanu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Solubility Studies
The solubility of related compounds, such as N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, has been measured in various solvents, indicating the importance of understanding the solubility characteristics for application in pharmaceutical formulations and chemical reactions (Shakeel, Bhat, & Haq, 2014).
Antioxidant Activity Evaluation
Research into compounds from the hydrazinecarbothioamide class has revealed significant antioxidant activities, which suggests their potential use in preventing oxidative stress-related diseases. The synthesis and evaluation of new compounds containing diarylsulfone and 2,4-difluorophenyl moieties have shown excellent antioxidant properties (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Antibacterial and Antioxidant Agents
A study on the synthesis and characterization of novel thiosemicarbazones has explored their potential as antibacterial and antioxidant agents. This underscores the compound's applicability in developing new therapeutic agents (Karaküçük-İyidoğan, Mercan, Oruç-Emre, Taşdemir, Isler, Kiliç, & Özaslan, 2014).
DNA/Protein Binding and Cytotoxicity Studies
The binding properties of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide with calf thymus DNA and bovine serum albumin, along with its DNA cleavage and cytotoxicity against lung cancer cell lines, have been studied, providing insight into its potential biomedical applications (Muralisankar, Haribabu, Bhuvanesh, Karvembu, & Sreekanth, 2016).
Corrosion Inhibition
Hydroxy phenyl hydrazides, closely related to the compound , have shown significant corrosion impeding properties, suggesting potential applications in protecting metals from corrosion (Singh, Chugh, Singh, Thakur, Pani, Guo, Kaya, & Serdaroğlu, 2021).
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(9H-xanthene-9-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-30-21-12-11-16(15-22(21)31-2)13-14-26-25(33)28-27-24(29)23-17-7-3-5-9-19(17)32-20-10-6-4-8-18(20)23/h3-12,15,23H,13-14H2,1-2H3,(H,27,29)(H2,26,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJMODFXXSCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)


![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)
![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)


![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)